7H-purin-8-amine
Overview
Description
7H-purin-8-amine, also known as 6-amino-7H-purin-8(9H)-one, is a purine derivative that serves as a key intermediate in the synthesis of various nucleoside and nucleotide analogs. The compound is characterized by the presence of an amino group at the 6th position of the purine ring and has been the subject of several synthetic studies due to its relevance in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of 7H-purin-8-amine derivatives has been explored through different methodologies. One approach involves the reaction of 8-bromoadenine derivatives with sodium acetate in acetic acid, leading to the formation of N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one . Another method includes the solid-phase synthesis of 7-substituted 3H-imidazo[2,1-i]purines, which involves the immobilization of a deoxyadenosine derivative, conversion to 3H-imidazo[2,1-i]purine-7-carbaldehyde, and subsequent reductive amination and N-alkylation or N-acylation steps .
Molecular Structure Analysis
The molecular structure of 7H-purin-8-amine is characterized by the purine scaffold, which is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. The amino group at the 6th position plays a crucial role in the reactivity and tautomerism of the compound. Tautomeric forms have been identified using NMR methods, which are essential for understanding the compound's chemical behavior .
Chemical Reactions Analysis
7H-purin-8-amine and its derivatives exhibit a range of chemical reactivities depending on the substituents present on the purine ring. For instance, N-Methoxy-9-methyl-9H-purin-6-amines with various substituents at the 2nd position show different amino/imino tautomer ratios and reactivity towards alkylation. The presence of electronegative substituents at C-2 can significantly reduce the reactivity under alkylation conditions . Additionally, the alkylation of 6-amino-7H-purin-8(9H)-one with diverse alkylation agents can afford monosubstituted and disubstituted acyclic nucleoside and nucleotide analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7H-purin-8-amine derivatives are influenced by the substituents attached to the purine ring. These properties are critical for the compound's solubility, stability, and overall reactivity, which are important parameters in the development of pharmaceutical agents. The tautomerism observed in these compounds can affect their physical properties, such as melting points and solubility in various solvents, as well as their chemical properties, including acidity and basicity .
Scientific Research Applications
Synthesis of Analog Compounds
7H-purin-8-amine, as a purine derivative, is instrumental in synthesizing various analog compounds. For instance, the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one demonstrates the compound's utility in creating diverse derivatives for potential pharmacological applications (Janeba, Holý, & Masojídková, 2000).
Antibacterial Applications
7H-purin-8-amine is involved in the synthesis of compounds with antibacterial properties. Research has shown the synthesis of triazole compounds containing the purine moiety, which were screened for antibacterial activity (Govori, 2017). Additionally, novel phenyl and purine-substituted derivatives of quinazolinones, prepared through the reaction with 7H-purin-6-amine, exhibited notable antibacterial features (Naik & Rangaswamy, 2017).
Role in Corticotropin-Releasing Hormone Receptor Antagonism
Purin-8-ones, which include derivatives of 7H-purin-8-amine, have been identified as having significant binding affinity to the CRH-R1 receptor. These compounds show promise as potential anxiolytics and/or antidepressants, highlighting another therapeutic avenue for 7H-purin-8-amine derivatives (Beck et al., 1999).
Applications in Chemical Functionalization
7H-purin-8-amine plays a role in chemical functionalization processes. For example, the Rh-catalyzed selective C-H functionalization of 6-arylpurines, where the purine moiety directs the C-H bond activation, illustrates the compound's utility in complex chemical synthesis (Kim et al., 2014).
Safety And Hazards
Future Directions
The development of dual targeting compounds, which inhibit FLT3 and another kinase necessary for the survival and proliferation of AML cells, is a promising future direction . The structure-activity relationship studies of 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors led to the discovery of a compound with increased selectivity toward FLT3 kinase . This could pave the way for the development of more effective treatments for FLT3-positive acute myeloid leukemia .
properties
IUPAC Name |
7H-purin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZRFGGARFKJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479324 | |
Record name | 7H-purin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7H-purin-8-amine | |
CAS RN |
20296-09-7 | |
Record name | 7H-purin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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